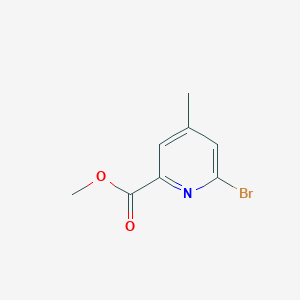

Methyl 6-bromo-4-methyl-pyridine-2-carboxylate

描述

属性

分子式 |

C8H8BrNO2 |

|---|---|

分子量 |

230.06 g/mol |

IUPAC 名称 |

methyl 6-bromo-4-methylpyridine-2-carboxylate |

InChI |

InChI=1S/C8H8BrNO2/c1-5-3-6(8(11)12-2)10-7(9)4-5/h3-4H,1-2H3 |

InChI 键 |

OZQDNPOVFIVVRU-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=NC(=C1)Br)C(=O)OC |

产品来源 |

United States |

准备方法

Bromination and Esterification via Methylaminopyridine Intermediate

A highly efficient synthetic route involves the preparation of methyl 6-bromo-4-methyl-pyridine-2-carboxylate starting from methyl 2-methoxy-6-methylaminopyridine-3-carboxylate. The key steps are:

- Bromination : Using N-bromosuccinimide (N-bromosuccinimide) to selectively brominate the pyridine ring at the 6-position. This step yields the brominated intermediate with high regioselectivity and yield (up to 96%).

- Alkaline Hydrolysis : Subsequent alkaline hydrolysis converts the methoxy group to the corresponding carboxylic acid.

- Esterification : The carboxylic acid is then esterified to the methyl ester form, completing the synthesis.

This method benefits from high overall yields (around 67% for the entire sequence) and excellent purity due to selective reactions and mild conditions.

Esterification Catalyzed by p-Toluenesulfonic Acid

Another established method focuses on the esterification of 6-bromo-2-pyridine carboxylic acid to its methyl ester using p-toluenesulfonic acid as a catalyst:

- Starting Material : 6-bromo-2-pyridine carboxylic acid, which can be prepared via diazotization, bromination, and oxidation of 6-amino-2-methylpyridine.

- Esterification Reaction : The acid is refluxed with absolute methanol in the presence of p-toluenesulfonic acid for 2 to 8 hours under stirring.

- Workup : After cooling, the reaction mixture is dried, dissolved in an organic solvent, washed, dried, filtered, concentrated, and recrystallized to obtain the methyl ester.

This method is characterized by:

Synthesis from 6-Amino-2-Methylpyridine

The precursor 6-bromo-2-pyridine carboxylic acid used in the esterification step can be synthesized from 6-amino-2-methylpyridine by:

- Bromination : Treatment with hydrobromic acid and bromine at low temperatures (-20 to 0 °C) to introduce the bromo substituent.

- Diazotization : Using sodium nitrite in aqueous solution to convert the amino group.

- Oxidation : Employing oxidants such as potassium permanganate to convert the methyl group to the carboxylic acid.

- Isolation : Acidification and filtration yield the 6-bromo-2-pyridine carboxylic acid intermediate.

This route provides a practical and scalable approach with high purity and yield (up to 92% for the bromination step).

Comparative Data Table of Key Preparation Methods

| Step | Method Description | Key Reagents and Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Bromination of methylaminopyridine | N-bromosuccinimide bromination at 0-25 °C | N-bromosuccinimide, alkaline hydrolysis | 96 | High | High regioselectivity, mild conditions |

| Esterification of carboxylic acid | Reflux with methanol and p-toluenesulfonic acid catalyst | p-Toluenesulfonic acid, absolute methanol, 2-8 h reflux | High | High | Industrially scalable, few side reactions |

| Synthesis of 6-bromo-2-pyridine carboxylic acid | Bromination, diazotization, oxidation from 6-amino-2-methylpyridine | Hydrobromic acid, bromine, sodium nitrite, potassium permanganate | 92 (bromination) | 99.3 (by HPLC) | Efficient multi-step synthesis |

化学反应分析

Types of Reactions

Methyl 6-bromo-4-methyl-pyridine-2-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Substitution: Formation of 6-azido-4-methyl-pyridine-2-carboxylate or 6-thiocyanato-4-methyl-pyridine-2-carboxylate.

Oxidation: Formation of 6-bromo-4-methyl-pyridine-2-carboxylic acid.

Reduction: Formation of 6-bromo-4-methyl-pyridine-2-methanol.

科学研究应用

Methyl 6-bromo-4-methyl-pyridine-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

作用机制

The mechanism of action of Methyl 6-bromo-4-methyl-pyridine-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity, allowing it to participate in various biochemical pathways. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds .

相似化合物的比较

Comparison with Structurally Similar Pyridine Derivatives

Substituent Position and Functional Group Variations

Methyl 6-Bromopyridine-2-Carboxylate (CAS 26218-75-7)

- Structure : Bromine at position 6, methyl ester at position 2.

- Molecular Formula: C₇H₆BrNO₂; MW: 206.03 .

- Key Differences: Lacks the 4-methyl group present in the target compound.

Ethyl 6-Bromopyridine-2-Carboxylate (CAS 21190-88-5)

- Structure : Ethyl ester at position 2 instead of methyl.

- Molecular Formula: C₈H₈BrNO₂; MW: 230.06 .

- Key Differences : The ethyl group increases hydrophobicity compared to the methyl ester, which could affect pharmacokinetic properties in drug design .

Methyl 5-Bromo-2-Chloropyridine-4-Carboxylate (CAS 886365-28-2)

- Structure : Bromine at position 5, chlorine at position 2, methyl ester at position 4.

- Molecular Formula: C₈H₆BrClNO₂; MW: 278.5 .

- Key Differences : Halogen positions (5-bromo vs. 6-bromo) and the additional chlorine substituent may alter electronic effects (e.g., electron-withdrawing properties), influencing regioselectivity in cross-coupling reactions .

Methyl 2-Amino-6-Bromopyridine-3-Carboxylate

- Structure: Amino group at position 2, bromine at position 6, methyl ester at position 3.

- Molecular Formula : C₇H₇BrN₂O₂; MW : 239.05 (estimated).

- Key Differences: The amino group introduces hydrogen-bonding capability, which could enhance binding to biological targets compared to the methyl-substituted analog .

Data Table: Comparative Overview of Pyridine Derivatives

Research Findings and Implications

- Substituent Effects : Bromine at position 6 (as in the target compound) may enhance electrophilic aromatic substitution reactivity, while the 4-methyl group could increase steric bulk, affecting reaction pathways .

- Biological Relevance : Structural analogs like SIB-1757 demonstrate that pyridine ring substituents critically influence receptor selectivity and potency, suggesting that the target compound’s bromine and methyl groups could be optimized for similar applications .

- Safety Considerations : Halogenated pyridines often require stringent safety protocols, as seen with 2-chloro-6-methylpyrimidine-4-carboxylic acid .

生物活性

Methyl 6-bromo-4-methyl-pyridine-2-carboxylate is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

This compound has a unique structure characterized by:

- Bromine atom at the 6-position

- Methyl group at the 4-position

- Carboxylate ester functionality

These features contribute to its reactivity and potential as a ligand in biochemical assays, allowing it to bind selectively to various proteins and enzymes, thereby influencing their activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of the pyridine ring : Utilizing bromination and alkylation methods to introduce the bromine and methyl groups.

- Esterification : Converting the carboxylic acid to an ester using methyl alcohol.

This compound can be produced efficiently in continuous flow reactors, enhancing yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound's structure allows for enhanced binding affinity to various enzymes and receptors, which can lead to modulation of their activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridine, including this compound, exhibit significant antimicrobial properties. In particular:

- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains, indicating potential applications in treating infections.

- Antifungal Activity : Similar efficacy has been observed against fungal pathogens, suggesting a broad-spectrum antimicrobial potential .

Cytotoxicity and Antitumor Activity

Research has also explored the cytotoxic effects of this compound on cancer cell lines. For instance:

- Cytotoxicity Testing : this compound demonstrated varying levels of cytotoxicity against different cancer cell lines, with some derivatives showing higher activity compared to standard chemotherapeutic agents .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 4-bromo-6-methylpyridine-3-carboxylate | C8H8BrNO2 | Different bromine positioning affects reactivity |

| 3-Bromo-4-methylpyridine | C7H8BrN | Lacks carboxylate functionality |

| Ethyl 6-bromopyridine-2-carboxylate | C8H8BrNO2 | Variation in alkyl group influences solubility |

| 6-Bromo-2-pyridinecarboxylic acid | C6H4BrNO2 | Acidic rather than ester functionality |

The positioning of the bromine and carboxylate groups significantly influences the reactivity and potential applications in both chemical synthesis and biological systems.

Study on Antithrombotic Activity

A study evaluating related pyridine derivatives found that certain compounds exhibited notable anti-thrombolytic activity, suggesting that this compound may also possess similar properties. The presence of halogen substituents was correlated with increased activity against clot formation in vitro .

In Vivo Toxicity Assessment

Toxicity assessments in animal models have indicated that this compound does not exhibit significant acute toxicity at high doses (up to 2000 mg/kg), highlighting its safety profile for potential therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。